2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
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Overview
Description
2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed reactions mentioned above could potentially be scaled up for industrial applications, given the efficiency and broad substrate scope of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester has significant potential in scientific research, particularly in the following areas:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the functional groups present on the compound. Generally, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 2,5-Diazabicyclo[2.2.1]heptane
- Bicyclo[2.1.1]hexane .
Uniqueness
What sets 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester apart is its specific structural configuration and the presence of the 2-(1,1-dimethylethyl) ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18NO4- |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
GMGUVTWUHZJSAF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)[O-] |
Origin of Product |
United States |
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